tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate
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Overview
Description
tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an ethynyl group, and a pyrimidinyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate typically involves the reaction of 5-ethynylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group can participate in substitution reactions with halogens or other electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrimidinyl group can interact with aromatic residues through π-π stacking interactions, enhancing the binding affinity of the compound .
Comparison with Similar Compounds
tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(5-bromopyrimidin-2-yl)carbamate: This compound has a bromine atom instead of an ethynyl group, which affects its reactivity and applications.
tert-Butyl N-(5-ethynylphenyl)carbamate: This compound has a phenyl group instead of a pyrimidinyl group, which influences its chemical properties and biological activity.
The uniqueness of this compound lies in its combination of a tert-butyl group, an ethynyl group, and a pyrimidinyl group, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C11H13N3O2 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
tert-butyl N-(5-ethynylpyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C11H13N3O2/c1-5-8-6-12-9(13-7-8)14-10(15)16-11(2,3)4/h1,6-7H,2-4H3,(H,12,13,14,15) |
InChI Key |
XLYZFWYIEAIEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=N1)C#C |
Origin of Product |
United States |
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